

Application Notes and Protocols for Measuring CLK1-IN-4 Target Engagement

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Compound of Interest

Compound Name: CLK1-IN-4

Cat. No.: B10801622

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and cutting-edge techniques to measure the engagement of small molecule inhibitors, such as **CLK1-IN-4**, with their intended target, CDC-like Kinase 1 (CLK1). Accurate determination of target engagement is a critical step in drug discovery, providing evidence of a compound's mechanism of action and informing on its potential efficacy. The following sections detail the principles, protocols, and data interpretation for key methodologies.

Introduction to CLK1 and Target Engagement

CDC-like kinase 1 (CLK1) is a dual-specificity protein kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.^{[1][2]} Dysregulation of CLK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.^{[1][2]} **CLK1-IN-4** is a chemical probe that can be used to study the biological functions of CLK1.

Target engagement assays are designed to confirm and quantify the interaction of a drug candidate with its intended protein target within a cellular or in vitro environment.^{[3][4]} These assays are essential for:

- Validating Mechanism of Action: Confirming that a compound's biological effect is mediated through the intended target.

- Structure-Activity Relationship (SAR) Studies: Guiding the optimization of compound potency and selectivity.
- Translating Biochemical Potency to Cellular Efficacy: Understanding how well a compound engages its target in a more physiologically relevant setting.

This document outlines four primary techniques for measuring **CLK1-IN-4** target engagement: NanoBRET™ Target Engagement Assay, Biochemical Kinase Assays, Cellular Thermal Shift Assay (CETSA), and Chemical Proteomics (Kinobeads).

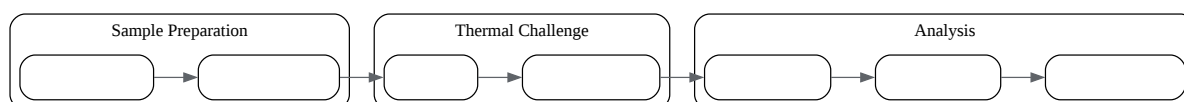
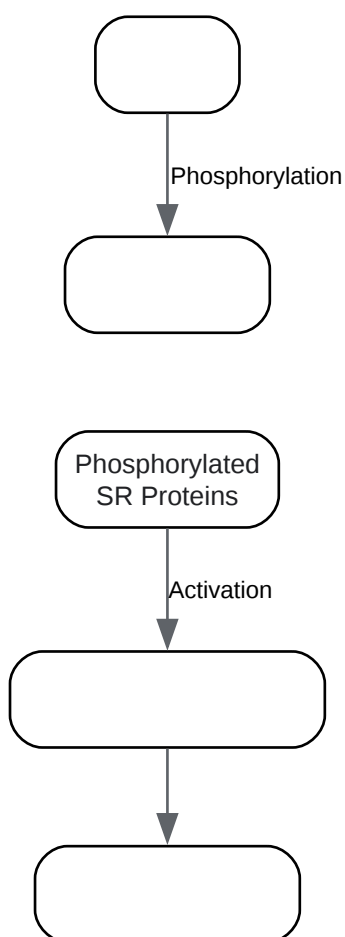
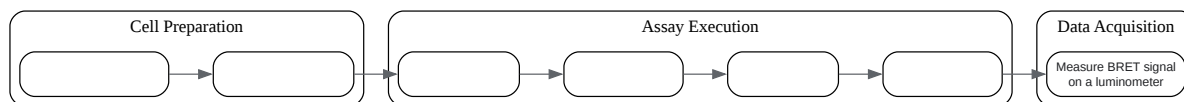
NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a specific protein target in live cells.[3][5][6] The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (NanoBRET™ tracer).

Principle

The target protein, CLK1, is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the active site of CLK1 is then added. When the tracer is bound to the NanoLuc®-CLK1 fusion, the close proximity allows for BRET to occur upon addition of the NanoLuc® substrate. A test compound, such as **CLK1-IN-4**, will compete with the tracer for binding to CLK1. This displacement of the tracer leads to a decrease in the BRET signal, which can be measured to determine the compound's affinity for the target in a cellular environment.[3][5][6]

Experimental Workflow



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